molecular formula C25H21N3O4S2 B2853465 3-methyl-2-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzofuran-5-sulfonamide CAS No. 1358582-79-2

3-methyl-2-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzofuran-5-sulfonamide

Cat. No. B2853465
CAS RN: 1358582-79-2
M. Wt: 491.58
InChI Key: IMDPEMAFXUJFMB-UHFFFAOYSA-N
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Description

3-methyl-2-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C25H21N3O4S2 and its molecular weight is 491.58. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-2-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzofuran-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-2-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzofuran-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Synthesis and Biological Evaluation of Sulfonamide-Based Derivatives

A study by Kavitha et al. (2019) presented the synthesis of a novel series of 1,3,4-oxadiazole-containing sulfonamide derivatives evaluated for their antimicrobial, anti-inflammatory, and anti-diabetic activities. The compounds exhibited good anti-inflammatory activity, with certain derivatives showing excellent activity compared to diclofenac, a widely used anti-inflammatory drug (Kavitha, Nasarullah, & Kannan, 2019).

Antimicrobial and Antitubercular Agents

Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives and evaluated them for antimicrobial and antitubercular activity. Molecular docking studies suggested potential as antitubercular agents, with certain compounds showing good activity against bacterial strains and Mycobacterium tuberculosis (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

Anti-inflammatory and Anti-cancer Agents

Synthesis and Pharmacological Evaluation

Novel sulfonamide derivatives were synthesized and assessed for their potential as anti-inflammatory and anti-cancer agents. This research highlights the therapeutic potential of sulfonamide derivatives in treating inflammation and cancer, though the specific chemical mentioned is not directly referenced in the study (Gangapuram & Redda, 2009).

Environmental Applications

Elimination of Sulfonamide Antibiotics

A study by Ricken et al. (2013) explored a microbial strategy for degrading sulfonamide antibiotics, including sulfamethoxazole and others, via ipso-hydroxylation followed by fragmentation. This process could be relevant for environmental remediation efforts to reduce antibiotic resistance propagation (Ricken, Corvini, Cichocka, Parisi, Lenz, Wyss, Martínez-Lavanchy, Müller, Shahgaldian, Tulli, Kohler, & Kolvenbach, 2013).

properties

IUPAC Name

3-methyl-N-(3-methylphenyl)-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S2/c1-15-5-4-6-18(13-15)28-34(29,30)20-11-12-22-21(14-20)16(2)23(31-22)25-26-24(27-32-25)17-7-9-19(33-3)10-8-17/h4-14,28H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDPEMAFXUJFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzofuran-5-sulfonamide

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